molecular formula C10H14Cl2N4 B13914562 6-(Piperazin-1-yl)nicotinonitrile dihydrochloride

6-(Piperazin-1-yl)nicotinonitrile dihydrochloride

Cat. No.: B13914562
M. Wt: 261.15 g/mol
InChI Key: UQKYROBDRSFLGO-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)nicotinonitrile dihydrochloride is a chemical compound with the molecular formula C10H12N4·2HCl. It is a derivative of nicotinonitrile, featuring a piperazine ring attached to the nicotinonitrile core. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperazin-1-yl)nicotinonitrile dihydrochloride typically involves the reaction of 6-chloronicotinonitrile with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Piperazin-1-yl)nicotinonitrile dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

6-(Piperazin-1-yl)nicotinonitrile dihydrochloride is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Piperazin-1-yl)nicotinonitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Morpholin-4-yl)nicotinonitrile
  • 6-(Piperidin-1-yl)nicotinonitrile
  • 6-(Pyrrolidin-1-yl)nicotinonitrile

Uniqueness

6-(Piperazin-1-yl)nicotinonitrile dihydrochloride is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher binding affinity and selectivity for certain molecular targets, making it a valuable intermediate in drug development and other applications.

Properties

Molecular Formula

C10H14Cl2N4

Molecular Weight

261.15 g/mol

IUPAC Name

6-piperazin-1-ylpyridine-3-carbonitrile;dihydrochloride

InChI

InChI=1S/C10H12N4.2ClH/c11-7-9-1-2-10(13-8-9)14-5-3-12-4-6-14;;/h1-2,8,12H,3-6H2;2*1H

InChI Key

UQKYROBDRSFLGO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C#N.Cl.Cl

Origin of Product

United States

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